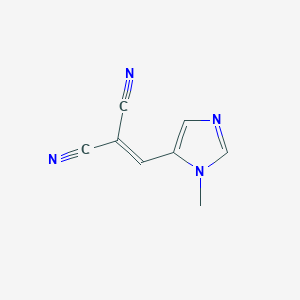![molecular formula C10H8N2O2 B12830839 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)acetonitrile](/img/structure/B12830839.png)
2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)acetonitrile is an organic compound belonging to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of a benzoxazine ring fused to a benzo[b]oxazine moiety, with an acetonitrile group attached to the 8th position of the benzoxazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)acetonitrile typically involves the reaction of 2-aminophenols with alkynones in the presence of a suitable solvent such as 1,4-dioxane at elevated temperatures (e.g., 100°C) . This method allows for the formation of the benzoxazine ring through a cyclization reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoxazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)acetonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4-Dihydro-3-Oxo-2H-benzo[b][1,4]thiazin-2-yl)-N-hydroxyacetamide
- 2-(7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-dione
Uniqueness
2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)acetonitrile is unique due to its specific structural features, such as the acetonitrile group at the 8th position, which imparts distinct chemical reactivity and biological activity compared to other benzoxazine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H8N2O2 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
2-(3-oxo-4H-1,4-benzoxazin-8-yl)acetonitrile |
InChI |
InChI=1S/C10H8N2O2/c11-5-4-7-2-1-3-8-10(7)14-6-9(13)12-8/h1-3H,4,6H2,(H,12,13) |
InChI-Schlüssel |
DGDUQPBOPQTGKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=CC=CC(=C2O1)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,4aS,6aR,7S,8S,9S,11S,11aS,11bR)-7-Hydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11-epoxy-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12830768.png)

![2-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12830781.png)


![5-Methylbicyclo[3.3.1]nonan-1-ol](/img/structure/B12830793.png)

![1-(2-Ethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12830803.png)
![2-Ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12830819.png)


![tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate](/img/structure/B12830832.png)

![4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine](/img/structure/B12830846.png)
